1-(Quinazolin-4-yl)piperidine-3-carboxylic acid
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Description
1-(Quinazolin-4-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-(Quinazolin-4-yl)piperidine-3-carboxylic acid” is a hybrid molecule that combines the pharmacophoric features of quinazoline and piperidine . Quinazoline derivatives have been found to exhibit a range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The piperidine carboxylic acid moiety has been reported to inhibit GABA (γ-aminobutyric acid) uptake . Therefore, the primary targets of this compound are likely to be related to these biological activities.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The quinazoline moiety interacts with various targets involved in cancer, microbial infections, convulsions, and lipid metabolism . The piperidine carboxylic acid moiety inhibits the uptake of GABA, a neurotransmitter, thereby affecting neural signaling .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-targeted nature. The quinazoline moiety can interfere with pathways involved in cell proliferation, microbial growth, neuronal excitability, and lipid metabolism . The inhibition of GABA uptake by the piperidine carboxylic acid moiety can affect neural signaling pathways .
Pharmacokinetics
The molecular hybridization of quinazoline with other bioactive scaffolds has been reported to improve the potency of the resulting compounds This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the compound’s action is the modulation of the activities of its targets, leading to changes in the associated cellular processes. This can result in anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects, depending on the specific targets and the context . The inhibition of GABA uptake can lead to changes in neural signaling .
Properties
IUPAC Name |
1-quinazolin-4-ylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEYFJXJGUFFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.